

Application Note: Experimental Setup for Nitriding EN40B Steel Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

EN40B is a chromium-molybdenum steel specifically designed for nitriding, a thermochemical surface hardening process.[1][2] The process involves the diffusion of nitrogen into the surface of the steel at a controlled temperature, leading to the formation of hard alloy nitrides.[3] This surface treatment significantly enhances wear resistance, surface hardness, and fatigue life with minimal dimensional distortion, making it ideal for high-performance components in various engineering applications.[1][4][5] This document provides detailed protocols for the gas and plasma nitriding of **EN40**B steel samples, along with methods for post-treatment characterization.

Materials and Equipment

- Materials:
 - EN40B Steel Samples (typically supplied in the hardened and tempered 'T' condition).[6]
 - Acetone/Ethanol for degreasing.
 - Mounting resin (conductive for SEM analysis).
 - Polishing consumables (grinding papers, diamond paste).
 - Nital etching reagent (2-5% nitric acid in ethanol).

• Equipment:

- Gas or Plasma Nitriding Furnace with temperature and atmosphere control.
- Gas flow meters and controllers.
- Vacuum pump (for plasma nitriding).
- Metallographic sample preparation equipment (cutter, mounting press, grinder/polisher).
- Optical Microscope.
- Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)
 capabilities.[7][8]
- X-Ray Diffractometer (XRD).
- Microhardness Tester (Vickers or Knoop).

Experimental Protocols

Protocol 1: Sample Preparation

- Machining: Machine EN40B steel into the desired sample geometry. The material is readily machinable in its supplied condition.
- Pre-Treatment Condition: Ensure samples are in the hardened and tempered 'T' condition, which provides a suitable microstructure for nitriding.[1]
- Cleaning & Degreasing: Thoroughly clean the samples to remove any contaminants like oil, grease, or cutting fluids. This is critical for achieving a uniform nitrided layer.
 - Immerse the samples in an ultrasonic bath with acetone or ethanol for 15-20 minutes.
 - Rinse with deionized water.
 - Dry the samples completely using a stream of dry air or in a low-temperature oven.

 Handling: Handle the cleaned samples with clean gloves to prevent recontamination of the surfaces.

Protocol 2: Gas Nitriding

Gas nitriding uses dissociated ammonia as the source of atomic nitrogen. The process parameters must be tightly controlled to achieve the desired case properties.

- Loading: Place the prepared samples into the furnace, ensuring adequate spacing for uniform gas circulation.
- Purging: Seal the furnace and purge with an inert gas, such as nitrogen, to remove all
 oxygen and prevent oxidation of the samples during heating.[9]
- Heating: Heat the furnace to the specified nitriding temperature, typically between 470°C and 570°C.[10]
- Nitriding Cycle: Once the temperature has stabilized, introduce the nitriding atmosphere. A
 common atmosphere is pure ammonia or a mixture of ammonia and hydrogen.[10] Hold the
 samples at this temperature for a duration determined by the target case depth (can range
 from 6 to over 90 hours).[3]
- Cooling: After the nitriding cycle is complete, stop the flow of the active gas and cool the furnace under a protective nitrogen atmosphere to near room temperature before removing the samples.

Protocol 3: Plasma (Ion) Nitriding

Plasma nitriding is performed in a vacuum using a gas mixture and a high-voltage electrical field to create plasma, which provides nitrogen ions for surface diffusion.[11][12]

- Loading: Position the samples on the cathode plate within the vacuum chamber, ensuring they are electrically isolated from each other.
- Evacuation: Seal the chamber and evacuate it to a pressure typically below 10 Pa.
- Heating & Sputter Cleaning: Introduce the process gas (e.g., a mixture of hydrogen and argon) and apply a voltage to create a plasma. The resulting ion bombardment will heat the

samples and sputter-clean their surfaces.

- Nitriding Cycle: Adjust the gas mixture to the desired nitriding composition (e.g., nitrogen and hydrogen).[13] The plasma activates the nitrogen, which is then accelerated towards the sample surface.[14] Maintain the temperature (typically 480-570°C) and pressure for the required process duration.[11]
- Cooling: At the end of the cycle, turn off the power supply and allow the samples to cool
 under vacuum or by backfilling the chamber with an inert gas.

Data Presentation

Quantitative data should be systematically collected and organized. The following tables provide typical parameters and expected results for nitriding **EN40**B steel.

Table 1: Chemical Composition of **EN40**B Steel.[15]

Element	Weight %
Carbon (C)	0.20 - 0.30
Chromium (Cr)	2.90 - 3.50
Molybdenum (Mo)	0.40 - 0.70
Manganese (Mn)	0.40 - 0.65
Silicon (Si)	0.10 - 0.35
Nickel (Ni)	0.40 max
Sulphur (S)	0.05 max

| Phosphorous (P) | 0.05 max |

Table 2: Typical Gas & Plasma Nitriding Parameters for **EN40**B Steel.

Parameter	Gas Nitriding	Plasma Nitriding
Temperature	470 - 570 °C[10]	480 - 570 °C[3]
Time	10 - 96 hours[10]	8 - 24 hours[12][13]
Atmosphere	NH ₃ / N ₂ + H ₂	N ₂ + H ₂ [13]
Pressure	Atmospheric	50 - 500 Pa

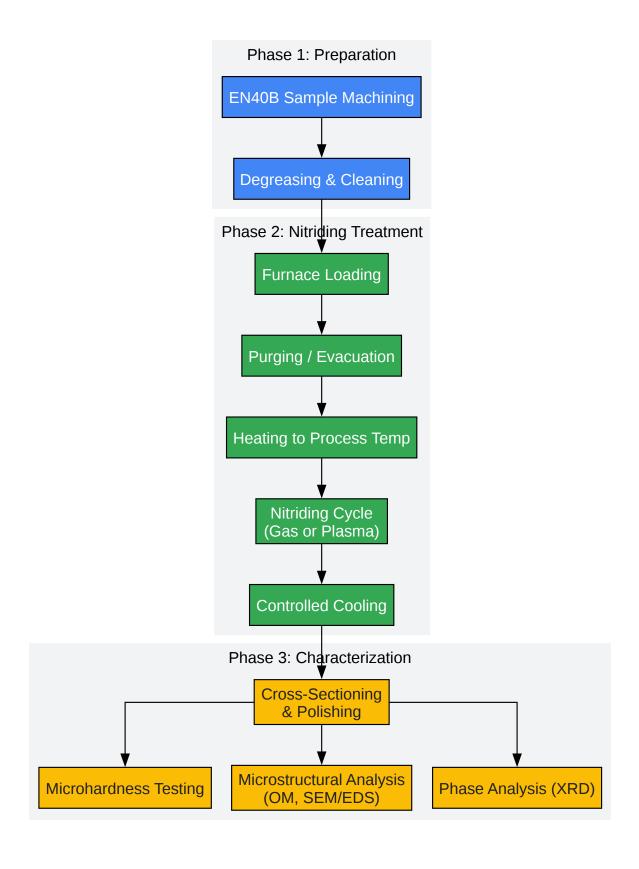
| Nitriding Potential | 0.1 - 5 atm⁻¹/² | N/A (controlled by gas ratio/pressure) |

Table 3: Expected Properties of Nitrided EN40B Steel.

Property	Typical Value
Surface Hardness	61-65 HRC (approx. 720-830 HV)[6][16]
Case Depth	0.15 - 0.75 mm[3][17]
Core Tensile Strength ('T' Condition)	850 - 1000 N/mm²[6]

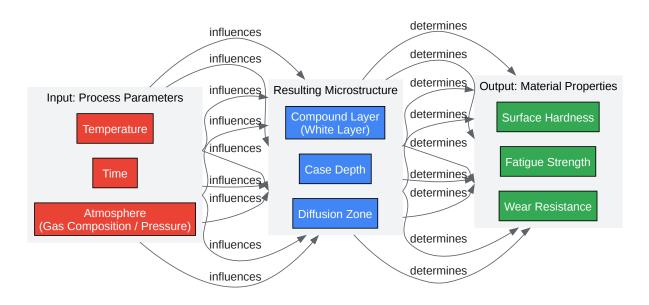
| Core Hardness ('T' Condition) | 248 - 302 HB[15] |

Post-Nitriding Characterization Protocol


- Sample Sectioning: Carefully cut a cross-section of the nitrided sample using a low-speed diamond saw to minimize deformation.
- Mounting and Polishing: Mount the cross-sectioned sample in a conductive resin. Grind the surface with successively finer SiC papers (from 240 to 1200 grit), followed by polishing with diamond pastes (e.g., 6 μm, 3 μm, and 1 μm) to achieve a mirror-like finish.
- Etching: Etch the polished surface with 2% Nital for 5-10 seconds to reveal the microstructure of the nitrided layer and the substrate.
- Microstructural Analysis:

- Use an optical microscope to observe the overall structure, including the compound layer (white layer) and the diffusion zone.
- Employ SEM for high-magnification imaging of the nitride precipitates and any porosity.
- Use EDS to map the distribution of nitrogen, iron, and alloying elements like chromium across the case.[8]
- Microhardness Profile:
 - Perform a series of microhardness indentations (e.g., Vickers with a 100g load) starting from the edge and moving towards the core.
 - Plot the hardness values as a function of distance from the surface to obtain a hardness depth profile.[4]
- Phase Identification:
 - Use XRD on the sample surface to identify the phases present in the compound layer, such as ϵ -Fe₃N and y'-Fe₄N.[18]

Visualizations



Click to download full resolution via product page

Caption: Experimental workflow for nitriding and characterizing **EN40**B steel.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. EN40B Steel | 722M24 [smithmetal.com]
- 2. smithmetal.com [smithmetal.com]
- 3. Scotia Surface Hardening | Surface Technologies For Precision Engineering | [scotiasurfacehardening.co.uk]
- 4. ahtcorp.com [ahtcorp.com]
- 5. houstonunlimitedinc.com [houstonunlimitedinc.com]

Methodological & Application

- 6. westyorkssteel.com [westyorkssteel.com]
- 7. edax.com [edax.com]
- 8. azom.com [azom.com]
- 9. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 10. researchgate.net [researchgate.net]
- 11. dti.dk [dti.dk]
- 12. etasr.com [etasr.com]
- 13. researchgate.net [researchgate.net]
- 14. Nitriding of steels | Gear Solutions Magazine Your Resource to the Gear Industry [gearsolutions.com]
- 15. eliteeximuae.com [eliteeximuae.com]
- 16. 722M24 Nitriding Steel | EN40B | Hillfoot [hillfoot.com]
- 17. longwear-nitriding.co.uk [longwear-nitriding.co.uk]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Experimental Setup for Nitriding EN40B Steel Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607303#experimental-setup-for-nitriding-en40b-steel-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com